(R)-3-Amino-1-benzylpiperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to “(R)-3-Amino-1-benzylpiperidine” often involves strategies such as asymmetric synthesis and multicomponent reactions. Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is essential for the intended biological activities of chiral molecules. Multicomponent reactions (MCRs) provide an efficient pathway for constructing complex molecules through the simultaneous reaction of three or more starting materials, potentially applicable for synthesizing “(R)-3-Amino-1-benzylpiperidine” analogs (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of “(R)-3-Amino-1-benzylpiperidine” is characterized by its chiral center at the 3-position, which significantly influences its interaction with biological targets. Understanding the conformational preferences and stereochemical aspects of such molecules is crucial for their application in drug design. Studies on similar structures underline the importance of stereochemistry in determining the biological activities of chiral amines (Willems & Ijzerman, 2009).
Chemical Reactions and Properties
The reactivity of “(R)-3-Amino-1-benzylpiperidine” can be anticipated based on the functional groups present. The amino group makes it a candidate for reactions such as acylation, alkylation, and the formation of amides. Its benzylpiperidine moiety may undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. Such reactivities are foundational for the synthesis of more complex molecules and derivatives (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of “(R)-3-Amino-1-benzylpiperidine,” such as melting point, boiling point, solubility, and optical rotation, are influenced by its molecular structure. While specific data for “(R)-3-Amino-1-benzylpiperidine” may not be readily available, analogous compounds provide insights into how structural elements affect these properties. For instance, the presence of an amino group typically increases solubility in water due to hydrogen bonding (Kiss, Kardos, Vass, & Fülöp, 2018).
Chemical Properties Analysis
The chemical properties of “(R)-3-Amino-1-benzylpiperidine,” including its acidity/basicity, reactivity towards acids and bases, and its behavior in various chemical reactions, are central to its applications in synthesis and drug design. The basicity of the amino group, for instance, allows for its use in nucleophilic addition reactions and as a ligand in coordination chemistry. Additionally, the benzylpiperidine part of the molecule may participate in various organometallic reactions, further expanding the chemical utility of “(R)-3-Amino-1-benzylpiperidine” (De Bruijn, Gruppen, & Vincken, 2018).
Scientific Research Applications
Synthesis of Enantioenriched 3-Aminopiperidine Derivatives : An efficient method for synthesizing enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides is highlighted. These derivatives are important as they are found in numerous natural products and pharmaceutical drugs with a wide range of biological activities (Royal et al., 2016).
Preparation of Organotin(IV) Dithiocarboxylates : The synthesis of new organotin(IV) dithiocarboxylates using 4-benzylpiperidine-1-carbodithioate as a ligand is described, revealing their potential biocidal activities. This suggests a use in developing antimicrobial agents (ZIA-UR-REHMAN et al., 2009).
Regiospecific Cleavage for Synthesizing trans-3-Amino-1-benzylpiperidin-4-ols : A Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine is used to synthesize trans-3-amino-1-benzylpiperidin-4-ols. These products are potential intermediates for the synthesis of anticancer alkaloids (Grishina et al., 2017).
Synthesis of Chromatography-free (R)-3-benzylpiperidine : The study describes a straightforward, chromatography-free synthesis of (R)-3-benzylpiperidine hydrochloride. This method has implications for the efficient and scalable synthesis of such compounds (Sivak et al., 2016).
Synthesis and Biological Evaluation of c-Met Inhibitors : The study explores the optimization of the 2-amino-3-benzylthiopyridine scaffold, leading to potent c-Met inhibitors. This has significant implications for cancer therapy, particularly in overcoming drug resistance (Zhang et al., 2013).
Synthetic Applications in Substance P Antagonists : General methods for synthesizing 3-aminopiperidines from 4-piperidones are explored, leading to potential substance P antagonists. This has implications for developing new drugs targeting pain and other neurological disorders (Diez et al., 1995).
CCR3 Antagonists Development : Research indicates that N-(alkyl)benzylpiperidine is a critical pharmacophore for selective CCR3 antagonists. These findings are significant for developing treatments for conditions like asthma and allergies (De Lucca et al., 2002).
Physicochemical Properties of Cholinesterase Inhibitors : Studies on carbamates of 3-hydroxy and 4-hydroxyphenyl-acetamides of 4-benzylpiperidine as inhibitors of acetyl- and butyryl-cholinesterases highlight their potential use in treating diseases like Alzheimer's (Więckowska et al., 2010).
properties
IUPAC Name |
(3R)-1-benzylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357548 | |
Record name | (R)-3-Amino-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-1-benzylpiperidine | |
CAS RN |
168466-84-0 | |
Record name | (R)-3-Amino-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-1-Benzylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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